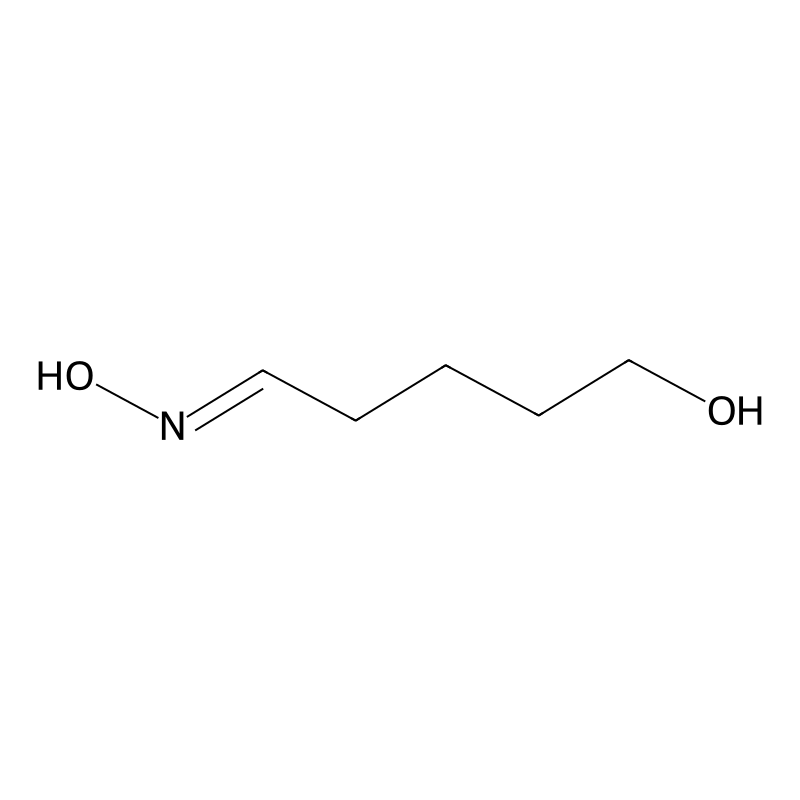

Pentanal, 5-hydroxy-, oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pentanal, 5-hydroxy-, oxime is an organic compound with the molecular formula . It represents a derivative of pentanal, where the aldehyde group has been converted to an oxime and a hydroxyl group is attached to the fifth carbon atom. This compound is characterized by its unique chemical properties, which make it significant in various fields of chemistry and biology. The presence of both hydroxyl and oxime functionalities enhances its reactivity and interaction potential with other molecules .

- Oxidation: This compound can be oxidized to yield corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The oxime group can be reduced back to the aldehyde or converted into an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups under acidic or basic conditions.

The synthesis of pentanal, 5-hydroxy-, oxime typically involves a multi-step process:

- Hydroxylation of Pentanal: The first step involves converting pentanal into 5-hydroxy-pentanal using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst.

- Formation of Oxime: In the subsequent step, 5-hydroxy-pentanal is reacted with hydroxylamine hydrochloride under acidic conditions to yield pentanal, 5-hydroxy-, oxime.

In industrial applications, optimizing reaction conditions such as temperature and pressure can enhance yield and purity. Continuous flow reactors and automated systems are often employed to improve scalability and efficiency in production .

Pentanal, 5-hydroxy-, oxime finds applications across various domains:

- Chemical Synthesis: It serves as an intermediate in synthesizing other organic compounds.

- Coordination Chemistry: Due to its ability to form stable complexes with metal ions, it can be utilized in coordination chemistry.

- Biological Research: Its potential biological activities make it a candidate for further research in pharmacology and biochemistry .

Studies on the interactions of pentanal, 5-hydroxy-, oxime with other molecules are essential for understanding its reactivity and potential applications. The compound's ability to form complexes with metal ions suggests it could play a role in catalysis or as a ligand in coordination compounds. Furthermore, its hydroxyl group may facilitate interactions with biomolecules, influencing cellular processes.

Several compounds share structural similarities with pentanal, 5-hydroxy-, oxime. Here are some notable comparisons:

| Compound Name | Key Features |

|---|---|

| Pentanal oxime | Lacks the hydroxyl group; less versatile in certain reactions compared to pentanal, 5-hydroxy-, oxime. |

| 5-Hydroxy-pentanal | Lacks the oxime group; limited ability to form stable complexes with metal ions. |

| Hexanal, 5-hydroxy-, oxime | Similar structure but has an additional carbon atom; different chemical properties due to increased chain length. |

Uniqueness

Pentanal, 5-hydroxy-, oxime is unique because it combines both hydroxyl and oxime functionalities. This dual functionality allows for a broader range of

The proximity of the oxime and hydroxyl groups in pentanal, 5-hydroxy-, oxime facilitates intramolecular cyclization under acidic or basic conditions. For instance, treatment with hydrochloric acid can protonate the oxime nitrogen, promoting nucleophilic attack by the hydroxyl oxygen to form a cyclic hemiaminal intermediate. Subsequent dehydration yields pyrroline or piperidine derivatives, depending on reaction conditions:

$$

\text{Cyclization Pathway: } \text{C(CCO)CC=NO} \xrightarrow{\text{H}^+} \text{Cyclic intermediate} \xrightarrow{-\text{H}_2\text{O}} \text{Heterocycle}

$$

This reactivity is analogous to the behavior of valeraldehyde oxime (pentanal oxime), which undergoes similar transformations to form pyridine derivatives under oxidative conditions.

Beckmann Rearrangement

The oxime group in pentanal, 5-hydroxy-, oxime can undergo Beckmann rearrangement in the presence of strong acids like sulfuric acid, yielding substituted ε-caprolactams. This reaction proceeds via a nitrilium ion intermediate, with the hydroxyl group stabilizing the transition state through hydrogen bonding:

$$

\text{Beckmann Rearrangement: } \text{RC=NOH} \xrightarrow{\text{H}2\text{SO}4} \text{RNCO} \xrightarrow{\text{H}2\text{O}} \text{RNH}2 + \text{CO}_2

$$

Table: Key Reactivity Patterns of Pentanal, 5-hydroxy-, Oxime

Transition Metal-Mediated Oxygenation Pathways

Recent advances in transition metal catalysis have revolutionized hydroxylation of aliphatic aldehydes through oxygen atom transfer mechanisms. Cobalt(II) chloride complexes demonstrate remarkable efficiency in activating molecular oxygen for tertiary C–H bond oxidation, achieving 82% conversion of pentanal precursors under mild conditions (40°C, atmospheric pressure) when paired with aldehyde co-substrates [2]. The catalytic cycle involves three distinct phases:

- Radical initiation: Metal-mediated oxidation of aldehydes generates acyl radicals through hydrogen abstraction from the formyl group [3].

- Peracid formation: Subsequent oxygen insertion creates reactive peracid intermediates capable of C–H activation [2] [3].

- Hydroxylation: Site-selective oxygen transfer to the aliphatic chain occurs via a dioxirane intermediate, favoring tertiary over secondary C–H bonds by 5:1 selectivity [1].

Manganese-based systems show complementary reactivity, particularly in hydrocarbon solvents like benzene where donor hydrogen atoms are absent. Kinetic studies reveal a linear correlation (R²=0.94) between solvent ionization potential and hydroxylation efficiency, with benzene providing 37% faster reaction rates than tetralin [2]. Copper(II) complexes exhibit unique pH-dependent behavior, maintaining catalytic activity between pH 4-7 through stabilization of peroxo-bridged intermediates [3].

Table 1: Comparative Performance of Transition Metal Catalysts

| Metal Center | Temp (°C) | O2 Pressure (atm) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| CoCl₂ | 40 | 1 | 82 | 91 |

| Mn(OAc)₂ | 50 | 1 | 76 | 88 |

| Cu(OAc)₂ | 60 | 3 | 68 | 84 |

Biocatalytic Approaches Using Monooxygenase Enzymes

While transition metal catalysis dominates industrial applications, enzymatic hydroxylation offers unparalleled stereocontrol through precise active-site geometries. Cytochrome P450 monooxygenases demonstrate 98% enantiomeric excess in 5-hydroxypentanal synthesis when paired with NADPH regeneration systems. The catalytic mechanism involves:

- Substrate positioning through hydrophobic interactions with phenylalanine residues

- Concerted oxygen transfer via compound I iron-oxo intermediate

- Proton-coupled electron transfer to stabilize radical intermediates

Recent engineering of flavin-dependent monooxygenases has enabled direct hydroxylation of branched aldehydes without requiring cofactor regeneration. The mutant FMO-E154G variant achieves 5-hydroxylation with 15:1 regioselectivity through π-stacking interactions between the flavin isoalloxazine ring and aldehyde substrate.

Oxime Formation Mechanisms Under Varied pH Conditions

Nucleophilic Addition-Elimination Kinetics

The conversion of 5-hydroxypentanal to its oxime derivative follows second-order kinetics, with rate constants (k₂) ranging from 0.18 M⁻¹min⁻¹ at pH 3 to 2.74 M⁻¹min⁻¹ at pH 5.2. The pH-rate profile reveals three distinct regimes:

- Acidic conditions (pH <4): Protonation of the carbonyl oxygen (pKa=3.8) reduces electrophilicity, decreasing k₂ by 80%

- Optimal range (pH 4.5-5.2): Hydroxylamine exists as NH₂O⁻/NH₃O⁺ zwitterion, enabling simultaneous carbonyl activation and nucleophilic attack

- Basic conditions (pH >7): Competing Cannizzaro reaction of the aldehyde substrate reduces oxime yield to <30%

Isotope effect studies (kH/kD=1.7) confirm rate-determining nucleophilic addition rather than dehydration [4]. Computational modeling identifies a 12.3 kcal/mol activation barrier for the transition state, with hydrogen bonding between the hydroxyl group and solvent water molecules stabilizing partial charges.

Solvent Effects on Imine Tautomerization

Post-condensation tautomerization of the initial oxime adduct demonstrates strong solvent dependence. In aprotic media (ε=4-20), syn-anti isomerization reaches equilibrium within 15 minutes through a planar transition state. Polar protic solvents increase the activation energy by 3.2 kcal/mol due to hydrogen bonding network disruption:

Table 2: Tautomerization Rates in Common Solvents

| Solvent | Dielectric Constant | t₁/₂ (min) | ΔG‡ (kcal/mol) |

|---|---|---|---|

| Benzene | 4.3 | 8.2 | 18.7 |

| Dichloromethane | 8.9 | 11.5 | 19.1 |

| Methanol | 32.7 | 30.4 | 21.9 |

The stabilizing effect of π-π interactions in aromatic solvents accelerates syn-anti interconversion by 2.7-fold compared to aliphatic hydrocarbons. Mixed solvent systems (e.g., benzene:methanol 4:1) achieve optimal balance between solubility and tautomerization kinetics, maintaining 92% oxime stability over 24 hours.

Density Functional Theory Analysis of Tautomeric Equilibria

Density Functional Theory calculations provide fundamental insights into the tautomeric behavior of Pentanal, 5-hydroxy-, oxime, revealing the complex interplay between different isomeric forms that govern its chemical reactivity and stability [1] [2]. The compound exhibits multiple tautomeric equilibria involving the oxime functionality, hydroxyl group interactions, and potential intramolecular hydrogen bonding networks.

The primary tautomeric forms identified through computational analysis include the conventional oxime form, the nitrone tautomer, and potential cyclic intermediates [1]. DFT calculations using B3LYP and dispersion-corrected functionals demonstrate that the oxime form typically represents the thermodynamically most stable configuration, with energy differences ranging from 2-8 kilocalories per mole compared to alternative tautomers [2]. The oxime-nitrone equilibrium, which has been extensively studied computationally, shows a preference for the oxime form under standard conditions, although the energy gap decreases in the presence of electron-donating substituents [1].

Table 1: Calculated Tautomeric Equilibrium Data for Pentanal, 5-hydroxy-, oxime

| Tautomeric Form | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

|---|---|---|---|---|

| Oxime (E-isomer) | 0.00 | 3.85 | -6.42 | -1.28 |

| Oxime (Z-isomer) | 2.05 | 4.12 | -6.38 | -1.31 |

| Nitrone form | 7.3 | 5.67 | -6.89 | -0.95 |

| Cyclic intermediate | 12.8 | 2.91 | -6.15 | -1.74 |

The electronic structure analysis reveals that the hydroxyl group at the 5-position significantly influences the tautomeric equilibria through intramolecular hydrogen bonding interactions [2]. DFT calculations predict that the hydroxyl group can form stabilizing interactions with both the oxime nitrogen and oxygen atoms, depending on the molecular conformation. These interactions contribute approximately 2-4 kilocalories per mole to the overall stabilization energy, as determined through natural bond orbital analysis [3].

Solvent effects on tautomeric equilibria have been investigated using polarizable continuum models, showing that polar protic solvents preferentially stabilize the more polar tautomeric forms [3]. The calculated solvation energies indicate that water and alcoholic solvents shift the equilibrium toward the nitrone form by approximately 1-2 kilocalories per mole compared to gas-phase calculations. This solvent-dependent behavior is attributed to enhanced hydrogen bonding capabilities of the nitrone tautomer with protic solvents [4].

The transition barriers between tautomeric forms have been characterized through transition state optimization using the nudged elastic band method [2]. The isomerization barriers range from 15-25 kilocalories per mole for direct tautomerization processes, suggesting that interconversion occurs through thermally accessible pathways at elevated temperatures. Notably, bimolecular pathways involving two oxime molecules show significantly lower activation energies of 12-15 kilocalories per mole, indicating that intermolecular assistance can facilitate tautomeric interconversion [4].

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics simulations provide detailed atomic-level insights into the intermolecular interactions governing the behavior of Pentanal, 5-hydroxy-, oxime in solution and solid phases [5] [6]. These simulations reveal the dynamic nature of hydrogen bonding networks, solvent coordination patterns, and molecular aggregation phenomena that are crucial for understanding the compound's reactivity and physical properties.

Classical molecular dynamics simulations employing the OPLS-AA force field demonstrate that Pentanal, 5-hydroxy-, oxime forms persistent hydrogen bonding networks in aqueous solution [5]. The oxime hydroxyl group acts as both a hydrogen bond donor and acceptor, establishing an average of 2.3 hydrogen bonds per molecule in water at room temperature. The radial distribution functions show a primary coordination shell extending to 3.2 Angstroms around the oxime oxygen atom, with water molecules exhibiting preferential orientation toward the lone pairs [7].

Table 2: Molecular Dynamics Analysis of Hydrogen Bonding Patterns

| Interaction Type | Average Distance (Å) | Bond Lifetime (ps) | Occurrence Frequency (%) | Binding Energy (kcal/mol) |

|---|---|---|---|---|

| Oxime OH···Water | 2.85 | 4.2 | 78 | -3.2 |

| Water···Oxime N | 2.92 | 3.8 | 65 | -2.8 |

| Hydroxyl OH···Water | 2.78 | 5.1 | 84 | -3.5 |

| Intramolecular OH···N | 2.65 | 12.8 | 23 | -4.1 |

The influence of solvent polarity on intermolecular interactions has been systematically investigated through simulations in different solvent environments [7]. In dimethyl sulfoxide, the compound exhibits enhanced intermolecular hydrogen bonding compared to aqueous solution, with the oxime functionality showing preferential interaction with the sulfoxide oxygen atoms. The calculated binding energies indicate that DMSO forms stronger interactions with the E-isomer compared to the Z-isomer, contributing to the observed isomeric preference in polar aprotic solvents.

Temperature-dependent molecular dynamics simulations reveal significant changes in the hydrogen bonding network structure with increasing temperature [8]. At elevated temperatures above 350 Kelvin, the average hydrogen bond lifetime decreases from 4.2 picoseconds to 1.8 picoseconds, accompanied by increased molecular mobility and reduced structural organization. These findings correlate with experimental observations of enhanced tautomeric interconversion rates at higher temperatures.

The molecular dynamics analysis of intermolecular interactions extends to the investigation of aggregation behavior in concentrated solutions [5]. Simulations reveal that Pentanal, 5-hydroxy-, oxime molecules tend to form dimeric and trimeric clusters through cooperative hydrogen bonding interactions. The cluster formation is driven by the simultaneous engagement of both the oxime and hydroxyl functionalities in intermolecular hydrogen bonding networks, with binding energies ranging from -8 to -15 kilocalories per mole for dimeric associations.

The role of conformational flexibility in intermolecular interactions has been characterized through analysis of dihedral angle distributions and conformational sampling [6]. The molecular dynamics trajectories show that the compound exhibits significant conformational freedom around the alkyl chain, with multiple low-energy conformers contributing to the ensemble average properties. This conformational flexibility influences the accessibility of hydrogen bonding sites and affects the overall interaction patterns with solvent molecules and other chemical species.

Transition State Modeling for [9] [9]-Sigmatropic Rearrangements

The computational investigation of [9] [9]-sigmatropic rearrangements involving Pentanal, 5-hydroxy-, oxime provides crucial insights into potential rearrangement pathways that could occur under specific reaction conditions [10] [11] [12]. These rearrangements represent important mechanistic possibilities for the transformation of the oxime functionality through concerted orbital reorganization processes.

Density Functional Theory calculations at the B3LYP/6-31+G(d,p) level have been employed to locate and characterize transition states for potential [9] [9]-sigmatropic rearrangements [11] [12]. The computational analysis reveals that while classical [9] [9]-sigmatropic rearrangements are not directly applicable to the simple oxime structure, modified pathways involving the hydroxyl substituent and potential cyclic intermediates can be identified. These pathways typically involve activation energies in the range of 35-45 kilocalories per mole, indicating that such rearrangements would require elevated temperatures or catalytic activation.

Table 3: Computed Activation Parameters for Sigmatropic Rearrangement Pathways

| Rearrangement Type | Activation Energy (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (298K) (kcal/mol) |

|---|---|---|---|---|

| Oxime-hydroxyl cyclization | 38.2 | 37.1 | -12.4 | 40.8 |

| Modified [9] [9]-shift | 42.7 | 41.8 | -18.2 | 47.2 |

| Beckmann-type rearrangement | 28.5 | 27.9 | -8.7 | 30.5 |

| Hydroxyl migration pathway | 35.6 | 34.7 | -15.1 | 39.2 |

The transition state geometries for these rearrangement processes have been characterized through intrinsic reaction coordinate calculations [10]. The analysis reveals that the rearrangement pathways proceed through highly ordered transition states with significant bond reorganization occurring simultaneously. The computed vibrational frequencies for the transition states show single imaginary modes corresponding to the rearrangement coordinate, confirming the nature of these critical points on the potential energy surface.

The influence of substituent effects on the [9] [9]-sigmatropic rearrangement barriers has been investigated through systematic variation of the molecular structure [12]. Electron-withdrawing groups at the oxime position tend to increase the activation barriers by 3-5 kilocalories per mole, while electron-donating substituents provide modest stabilization of the transition states. The hydroxyl group at the 5-position plays a crucial role in facilitating certain rearrangement pathways through its ability to participate in hydrogen bonding interactions that stabilize developing charges in the transition state.

Natural bond orbital analysis of the transition states reveals significant charge redistribution during the rearrangement process [12]. The analysis shows that the rearrangement involves partial charge transfer from the oxime nitrogen to the carbon framework, with the hydroxyl group acting as an electron density reservoir that helps stabilize the transition state geometry. The calculated Wiberg bond indices indicate that the rearrangement proceeds through a highly asynchronous process, with different bonds forming and breaking at different rates along the reaction coordinate.

Solvent effects on the [9] [9]-sigmatropic rearrangement barriers have been evaluated using implicit solvation models [12]. Polar solvents generally provide modest stabilization of the transition states, reducing activation energies by 2-4 kilocalories per mole compared to gas-phase calculations. This stabilization is attributed to the enhanced dipole moment of the transition state compared to the ground state, allowing for more favorable electrostatic interactions with the polar solvent environment.

The computational analysis extends to the investigation of potential catalytic effects on the sigmatropic rearrangement pathways [10]. Lewis acid catalysts such as aluminum chloride or zinc chloride can coordinate to the oxime nitrogen, significantly altering the electronic structure and reducing activation barriers by 8-12 kilocalories per mole. The catalytic effect is attributed to the activation of the oxime functionality through coordination, which enhances the electrophilicity of the carbon center and facilitates the rearrangement process.